Tyrosyl-prolyl-tryptophyl-threonine
Beschreibung
Eigenschaften
CAS-Nummer |
103930-64-9 |
|---|---|
Molekularformel |
C29H35N5O7 |
Molekulargewicht |
565.6 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C29H35N5O7/c1-16(35)25(29(40)41)33-26(37)23(14-18-15-31-22-6-3-2-5-20(18)22)32-27(38)24-7-4-12-34(24)28(39)21(30)13-17-8-10-19(36)11-9-17/h2-3,5-6,8-11,15-16,21,23-25,31,35-36H,4,7,12-14,30H2,1H3,(H,32,38)(H,33,37)(H,40,41)/t16-,21+,23+,24+,25+/m1/s1 |
InChI-Schlüssel |
WEGGKZQIJMQCGR-RECQUVTISA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)O |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
YPWT |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
hemorphin 4 hemorphin-4 Tyr-Pro-Trp-Thr tyrosyl-prolyl-tryptophyl-threonine |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Biological Activities
Antimicrobial Properties
Research indicates that peptides containing tyrosyl-prolyl-tryptophyl-threonine exhibit antimicrobial activity. The presence of aromatic amino acids like tyrosine and tryptophan enhances the peptide's ability to disrupt microbial membranes, thereby inhibiting the growth of bacteria and fungi. Studies have shown that these peptides can be effective against a range of pathogens, making them potential candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been observed to possess anti-inflammatory properties. The hydroxyl group in threonine can participate in phosphorylation processes, which are crucial in modulating inflammatory responses within cells. This suggests that this compound could be useful in therapeutic applications aimed at reducing inflammation in various diseases.
Anticancer Potential
this compound has demonstrated anticancer properties in preliminary studies. Its ability to interact with cellular signaling pathways may inhibit cancer cell proliferation and induce apoptosis. Research has indicated that peptides with similar structures can modulate the activity of oncogenic pathways, providing a basis for further exploration in cancer treatment.
Structural Characteristics and Synthesis
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for precise control over the peptide sequence and structure, which is critical for achieving the desired biological activity. The specific arrangement of amino acids contributes to the compound's conformational stability and interaction capabilities with biological macromolecules.
Interaction with Biomolecules
This compound can bind to various receptors and enzymes, modulating their activity through hydrophobic interactions and π-stacking due to the aromatic nature of its constituent amino acids. This binding capacity is essential for its role in influencing cellular signaling pathways.
Case Studies on Interactions
- Study on Neutrophil Chemotaxis : A study involving spinorphin, a heptapeptide related to this compound, demonstrated its ability to block neutrophil chemotaxis through interactions with formyl peptide receptors (FPR). This highlights the potential of similar peptides in regulating immune responses .
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Antimicrobial Agents : Development of new drugs targeting bacterial infections.
- Anti-inflammatory Treatments : Formulation of therapies for chronic inflammatory diseases.
- Cancer Therapeutics : Exploration as a potential anticancer agent through modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with tyrosyl-prolyl-tryptophyl-threonine:
Hypotrehalosemichormone (CAS 125009-46-3)
- Molecular Formula: Not explicitly provided in evidence, but classified as a hormone analog.
- Key Features : Likely involved in metabolic regulation (e.g., trehalose metabolism in insects) .
- Structural Difference : Contains D-tryptophan and a phenylpropionyl group instead of tyrosine and threonine .
L-Threonine, N-[N2-[N-(1-oxo-3-phenylpropyl)-D-tryptophyl]-L-lysyl]- (CAS 125757-85-9)
- Molecular Formula: Not explicitly provided.
- Key Features : Incorporates a lysine residue and a phenylpropionyl-modified tryptophan.
- Functional Difference: Potential protease resistance due to D-tryptophan configuration .
Glycyl-Prolyl-Tryptophyl-Cysteinyl-Tyrosyl-Threonine (CAS 671184-42-2)
- Molecular Formula : C₃₄H₄₃N₇O₉S.
- Molecular Weight : 725.812 g/mol.
- Structural Difference : Extended sequence with glycine (G) and cysteine (C) residues, introducing a sulfhydryl group for disulfide bonding .
- Functional Implication : Enhanced stability and redox activity compared to this compound .
Data Table: Structural and Molecular Comparison
Research Findings and Limitations
Functional Diversity : Substitutions like cysteine (in CAS 671184-42-2) or D-tryptophan (in CAS 125757-85-9) alter solubility, stability, and bioactivity .
Data Gaps : Toxicological and pharmacokinetic profiles for these peptides remain understudied, as highlighted in safety warnings for related compounds .
Vorbereitungsmethoden
Resin Selection and Initial Activation
The synthesis begins with anchoring the C-terminal threonine to a polystyrene-based resin functionalized with hydroxymethyl or Wang linkers. The choice of resin depends on the desired cleavage conditions: acid-labile resins (e.g., Rink amide) are preferred for peptides requiring mild deprotection.
Amino Acid Coupling
Each amino acid is introduced in a stepwise manner, starting with threonine, followed by tryptophan, proline, and tyrosine. Coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) paired with hydroxybenzotriazole (HOBt) or OxymaPure are used to activate carboxyl groups. The tryptophan residue necessitates side-chain protection with tert-butoxycarbonyl (Boc) to prevent oxidation during synthesis.
Deprotection and Cleavage
After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail containing scavengers like triisopropylsilane (TIS) to prevent cation-mediated side reactions. Global deprotection removes residual protecting groups, yielding the crude tetrapeptide.
Table 1: SPPS Parameters for Tyr-Pro-Trp-Thr
| Parameter | Value/Reagent |
|---|---|
| Resin | Rink amide MBHA |
| Coupling Reagent | DIC/HOBt |
| Deprotection Agent | 20% Piperidine/DMF |
| Cleavage Cocktail | TFA:H2O:TIS (95:2.5:2.5) |
| Average Yield | 65–75% |
Liquid-Phase Peptide Synthesis (LPPS)
Liquid-phase synthesis is an alternative for large-scale production, though it requires meticulous purification at each step.
Stepwise Condensation
The synthesis begins with the C-terminal threonine, which is dissolved in dimethylformamide (DMF) and activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). Tryptophan, proline, and tyrosine are sequentially added, with N-methylmorpholine (NMM) used to maintain an alkaline pH. Proline’s cyclic structure minimizes racemization, enhancing stereochemical fidelity.
Purification Challenges
Intermediate products are purified via recrystallization or column chromatography. The tryptophan residue’s susceptibility to oxidation necessitates inert atmospheres during reactions.
Table 2: LPPS Efficiency Metrics
| Metric | Value |
|---|---|
| Reaction Temperature | 0–4°C |
| Activation Time | 45–60 minutes |
| Final Purity | ≥90% (HPLC) |
| Scalability | Suitable for >10 g batches |
Enzymatic and Microbial Synthesis
Enzymatic methods offer eco-friendly alternatives, leveraging microbial cells or purified enzymes to catalyze peptide bond formation.
Tryptophan Synthase Applications
As demonstrated in L-tryptophan production, Escherichia coli cells expressing tryptophan synthase can incorporate indole and serine into tryptophan, which is then used in peptide synthesis. This approach avoids racemization and reduces reliance on protected intermediates.
Whole-Cell Biocatalysts
Patented processes describe co-culturing E. coli strains expressing serine transhydroxymethylase and tryptophan synthase to generate tryptophan in situ. Subsequent enzymatic coupling with tyrosine, proline, and threonine—using proteases like subtilisin—yields the tetrapeptide. Substrate concentrations are critical: indole must remain below 2 mmol/L to prevent enzyme inhibition.
Table 3: Enzymatic Synthesis Conditions
| Condition | Optimal Range |
|---|---|
| pH | 7.0–7.5 |
| Temperature | 37°C |
| Indole Concentration | 0.5–1.5 mmol/L |
| Reaction Time | 24–48 hours |
Comparative Analysis of Preparation Methods
Table 4: Method Comparison for Tyr-Pro-Trp-Thr Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SPPS | 65–75 | ≥95 | Low | High |
| LPPS | 50–60 | ≥90 | Moderate | Moderate |
| Enzymatic | 70–80 | 85–90 | High | Low |
- SPPS excels in purity and reproducibility but is cost-prohibitive for industrial use.
- LPPS balances scalability and cost but requires extensive purification.
- Enzymatic Methods offer sustainability and scalability, though purity remains a challenge.
Q & A
Q. What are the standard methodologies for synthesizing Tyrosyl-Prolyl-Tryptophyl-Threonine with high purity?
Synthesis of this tetrapeptide typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Protection of amino acid side chains : For example, tert-butyldimethylsilyl (TBDMS) groups protect hydroxyl groups (e.g., threonine) to prevent undesired reactions during coupling .
- Coupling efficiency : Use of coupling agents like HBTU/HOBt and monitoring via Kaiser test or HPLC.
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the target peptide.
- Validation : Mass spectrometry (MS) and NMR for structural confirmation.
Q. Which analytical techniques are most reliable for characterizing this compound’s secondary structure?
- Circular Dichroism (CD) Spectroscopy : Identifies β-turn or random coil conformations by analyzing peptide backbone transitions in the far-UV range (190–250 nm) .
- Nuclear Magnetic Resonance (NMR) : 2D NOESY and TOCSY experiments resolve side-chain interactions and proline’s cis/trans isomerization .
- Molecular Dynamics (MD) Simulations : Predict conformational stability under physiological conditions (e.g., solvation models) .
Q. How can researchers design in vitro assays to assess the peptide’s receptor-binding activity?
- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip and measure binding kinetics (e.g., KD, kon/koff) with target receptors.
- Fluorescence Polarization : Label the peptide with a fluorophore and track rotational changes upon receptor interaction.
- Competitive ELISA : Use antibodies specific to the peptide-receptor complex to quantify binding affinity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Batch-to-batch variability analysis : Compare peptide purity (HPLC), stereochemical integrity (CD), and endotoxin levels across synthesis batches .
- Context-dependent assays : Replicate studies under standardized conditions (e.g., pH, temperature, ionic strength) to isolate confounding variables .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify consensus bioactivity trends .
Q. How can researchers validate the peptide’s role in intracellular signaling pathways?
- Knockout/knockdown models : Use CRISPR/Cas9 or siRNA to silence target receptors and assess downstream phosphorylation (e.g., TCR tyrosine phosphorylation assays) .
- Phosphoproteomics : Combine SILAC labeling with LC-MS/MS to map peptide-induced phosphorylation events .
- Inhibitor studies : Apply pathway-specific inhibitors (e.g., kinase inhibitors) to confirm mechanistic dependencies .
Q. What methodologies address challenges in studying the peptide’s stability under physiological conditions?
- Accelerated degradation studies : Incubate the peptide in simulated gastric fluid (SGF) or serum to profile half-life and degradation products (LC-MS) .
- Stabilization strategies : Incorporate D-amino acids or PEGylation to enhance proteolytic resistance .
- Real-time monitoring : Use microdialysis coupled with MS to track stability in vivo .
Q. How should researchers design in vivo studies to evaluate therapeutic potential without commercial bias?
- Dose-response optimization : Use factorial designs to test multiple doses and administration routes (e.g., intraperitoneal vs. subcutaneous) .
- Endpoint selection : Prioritize clinically relevant biomarkers (e.g., cytokine levels, histopathology) over surrogate markers .
- Blinding and randomization : Mitigate bias by employing double-blind protocols and block randomization for animal cohorts .
Methodological Best Practices
- Data Reporting : Follow guidelines from impedance cardiography studies, emphasizing transparency in experimental parameters (e.g., buffer composition, instrument settings) .
- Peer Validation : Cross-validate findings using orthogonal techniques (e.g., SPR + ITC for binding assays) .
- Ethical Compliance : Adhere to human/animal research protocols, including participant selection criteria and informed consent documentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
